![molecular formula C19H20ClNO2 B1665392 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one CAS No. 734528-95-1](/img/structure/B1665392.png)
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one
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Overview
Description
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-1H-2-benzopyran-1-one is a 2-benzopyran.
Scientific Research Applications
Agonist of the Urotensin-II Receptor
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, also known as AC-7954, has been identified as a nonpeptidic agonist of the urotensin-II receptor. This compound demonstrates selectivity and an effective concentration (EC50) of 300 nM at the human urotensin-II receptor. It has been particularly noted for its potential as a pharmacological research tool and as a possible drug lead (Croston et al., 2002).
Reactivity with Nucleophilic Reagents
Research into the reactivity of isochromans, including compounds like 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one, shows susceptibility to attack by various nucleophilic reagents. This property is significant for understanding the chemical behavior of these compounds in different contexts, such as in the synthesis of other chemical entities or in reactions that are part of biological processes (Yamato et al., 1980).
X-Ray Structure Analysis
X-ray crystallographic studies have been conducted on compounds with structural similarities to 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one. These studies are crucial for understanding the molecular geometry and potential applications in fields like materials science and pharmaceutical research (Murafuji et al., 1998).
Nonlinear Optical Absorption
Compounds structurally related to 3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one have been studied for their nonlinear optical properties, which are significant for applications in optoelectronics and laser technologies. These properties highlight the potential of such compounds in the development of optical devices like optical limiters (Rahulan et al., 2014).
properties
CAS RN |
734528-95-1 |
---|---|
Product Name |
3-(4-Chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one |
Molecular Formula |
C19H20ClNO2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one |
InChI |
InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3 |
InChI Key |
HIVBATDUVFEJFZ-UHFFFAOYSA-N |
SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one AC 7954 AC-7954 AC7954 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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